3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one
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Overview
Description
3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with a 5-bromopyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one typically involves the reaction of 5-bromopyridin-2-ol with pyrrolidin-2-one under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The pyrrolidinone ring can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted pyrrolidinones can be formed.
Oxidation products: Oxidized derivatives of the pyrrolidinone ring.
Reduction products: Reduced forms of the pyrrolidinone ring.
Scientific Research Applications
3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Biological studies: Used in the study of enzyme inhibitors and receptor modulators.
Materials science: Incorporated into polymers and other materials for enhanced properties.
Mechanism of Action
The mechanism of action of 3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
- 5-Bromopyridine-3-boronic acid
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
Uniqueness
3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidinone ring with a bromopyridinyl group makes it a versatile scaffold for various applications .
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxypyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-1-2-8(12-5-6)14-7-3-4-11-9(7)13/h1-2,5,7H,3-4H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRSCRFWBJAFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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